2-[(Methylamino)methyl]benzene-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylaminomethyl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-6-4-7(10)2-3-8(6)11/h2-4,9-11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKQTVFAKFQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylamino Methyl Benzene 1,4 Diol and Analogues
Conventional Synthetic Routes
Traditional methods for synthesizing aminomethylated hydroquinones often rely on foundational reactions such as reductive amination and direct modifications of hydroquinone (B1673460) precursors.
Reductive amination is a widely used method for forming carbon-nitrogen bonds and represents a primary strategy for amine synthesis. organic-chemistry.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of 2-[(Methylamino)methyl]benzene-1,4-diol, this would involve a precursor such as 2,5-dihydroxybenzaldehyde (B135720) reacting with methylamine (B109427).
The choice of reducing agent is critical for the success of the reaction. A variety of reagents can be employed, each with its own reactivity profile and functional group tolerance. organic-chemistry.org
Interactive Table: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or other protic solvents. organic-chemistry.org | A mild and selective reagent, often used for its ease of handling. |
| Sodium Cyanoborohydride (NaBH₃CN) | Slightly acidic pH to facilitate iminium ion formation. | More selective than NaBH₄; reduces imines faster than carbonyls. |
| Borane-Amine Complexes | Can be used under various conditions, including neat. organic-chemistry.orgpurdue.edu | Offer a range of reactivity and can be highly chemoselective. organic-chemistry.org |
A key advantage of reductive amination is its versatility and the commercial availability of a wide range of aldehyde and amine starting materials. organic-chemistry.org The reaction can often be performed as a one-pot procedure, enhancing its efficiency. organic-chemistry.org
Direct functionalization of the hydroquinone ring is another key conventional strategy. Hydroquinone (benzene-1,4-diol) is an aromatic compound with two hydroxyl groups in a para position. wikipedia.org These hydroxyl groups activate the ring, making it susceptible to electrophilic substitution reactions.
While direct amination is feasible, the Mannich reaction offers a more controlled method for introducing an aminomethyl group onto the hydroquinone ring. The Mannich reaction is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine (such as methylamine), and a compound with an active hydrogen (like hydroquinone). This reaction directly installs the (methylamino)methyl group onto the aromatic ring, providing a convergent route to the target compound.
Advanced and Green Synthetic Strategies
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These include electrochemical methods, advanced catalytic hydrogenations, and asymmetric approaches for producing chiral analogues.
Electrochemical synthesis offers a green alternative to conventional methods by using electricity to drive chemical reactions, often avoiding harsh reagents. For the synthesis of hydroquinone derivatives, an electrochemical approach can be employed where hydroquinone is first oxidized to p-benzoquinone. researchgate.net
This electrochemically generated p-benzoquinone is an excellent Michael acceptor. It can then react with a primary or secondary amine, such as methylamine, through a Michael-type addition reaction. researchgate.net This process can be used to synthesize various symmetric and asymmetric p-benzoquinone derivatives in high yields using green solvents. researchgate.net The subsequent reduction of the resulting amino-substituted quinone back to the hydroquinone state would complete the synthesis.
Table: Key Steps in Electrochemical Synthesis
| Step | Description | Mechanism |
|---|---|---|
| 1. Oxidation | Hydroquinone is oxidized at the anode to form p-benzoquinone. | Electrochemical Oxidation |
| 2. Nucleophilic Addition | Methylamine acts as a nucleophile and attacks the p-benzoquinone. | Michael Addition |
This method avoids the need for external oxidizing agents and can often be performed under mild conditions. researchgate.net
Catalytic hydrogenation is a cornerstone of reduction chemistry in organic synthesis. nih.gov Palladium, often supported on carbon (Pd/C), is one of the most widely used metals for these transformations. nih.govmdpi.com In the context of synthesizing this compound, catalytic hydrogenation is most relevant as the reduction step in a reductive amination pathway. organic-chemistry.org
After the initial condensation of 2,5-dihydroxybenzaldehyde with methylamine to form the corresponding imine, the C=N double bond can be selectively reduced using hydrogen gas and a palladium catalyst.
Recent advances in catalysis focus on enhancing the activity and selectivity of these catalysts. This includes:
Nanoparticle Catalysts: Using palladium nanoparticles can significantly increase the available surface area and the number of active sites, leading to greater reactivity. mdpi.commdpi.com The size and distribution of these nanoparticles can influence catalytic properties. mdpi.comcore.ac.uk
Modified Supports: The material supporting the palladium can be modified to tune its catalytic behavior. For example, porous aromatic frameworks or polymers like chitosan (B1678972) can be used to stabilize the metal nanoparticles and prevent aggregation. mdpi.commdpi.com
Ligand Modification: Introducing ligands can modify the electronic properties of the palladium catalyst, which can inhibit undesirable side reactions like deep hydrogenation of aromatic rings. nih.gov
These advanced catalytic systems can operate under mild conditions and offer high efficiency and selectivity, making them attractive for modern synthetic applications. mdpi.com
For analogues of this compound where the aminomethyl side chain contains a stereocenter, asymmetric synthesis is required to produce a single enantiomer. This is particularly relevant in medicinal chemistry, where the biological activity of enantiomers can differ significantly. mdpi.com
Asymmetric synthesis methodologies for producing chiral amines and related structures are well-developed and include:
Organocatalysis: Chiral small molecules, such as those derived from proline, can catalyze enantioselective reactions. unibo.it For instance, chiral phosphoric acids can be used for the asymmetric epoxidation of certain alkenes, which can be precursors to chiral amino alcohols. mdpi.com
Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes are used to catalyze a wide range of enantioselective transformations. This includes the asymmetric hydrogenation of prochiral imines or enamines to produce chiral amines.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
Domino Reactions: Asymmetric synthesis can be achieved through domino reactions, where a single event, like a Michael addition initiated by a chiral lithium amide, sets off a cascade of stereocontrolled cyclizations and bond formations. researchgate.net
These methods allow for the synthesis of complex, enantiopure molecules that are structurally related to the target compound. mdpi.com
Intermediate Compound Chemistry in Synthetic Pathways
The synthesis of this compound and its structural analogues, such as adrenaline, involves multi-step pathways where the chemistry of intermediate compounds is crucial for achieving the desired final product. These syntheses often begin with a substituted benzene (B151609) ring, which is then functionalized through a series of reactions. Key intermediates frequently include acetophenone (B1666503) derivatives, which undergo substitution and reduction reactions to build the final side-chain.
A common strategy involves the use of catechol or hydroquinone structures as starting materials, which are then elaborated. For instance, in pathways leading to catecholamine analogues like adrenaline, a frequent intermediate is an α-haloacetophenone. A widely cited pathway for the synthesis of adrenalone (B1665550), a critical precursor to adrenaline, starts with the acylation of catechol, followed by halogenation and amination. patsnap.comgoogle.com
The reaction of 2-Chloro-3',4'-dihydroxyacetophenone (chloroacetylcatechol) with methylamine is a pivotal step in forming the adrenalone intermediate. patsnap.comgoogle.com This reaction is a nucleophilic substitution where the amino group of methylamine displaces the chlorine atom. The efficiency of this step can be optimized through the use of phase transfer catalysts, such as tetrabutylammonium (B224687) iodide, in an alcohol solution to ensure high-quality intermediate formation without the need for extensive purification. patsnap.com
Another important strategy in these synthetic pathways is the use of protecting groups to prevent unwanted side reactions on the reactive hydroxyl groups of the benzene ring. Benzyl groups are commonly employed for this purpose. For example, 3′,4′-dihydroxy-2-N-benzyl-N-methylaminoacetophenone is used as a key intermediate in a stereoselective process to produce adrenaline. google.com This N-benzylated intermediate undergoes asymmetric hydrogenation to yield N-benzyladrenaline, which can then be deprotected to give the final product. google.com The use of such protecting groups allows for greater control over the reaction sequence and the stereochemistry of the final molecule.
The chemistry of intermediates extends to the synthesis of more complex analogues. For example, in the creation of acidic epinephrine (B1671497) analogues, trifluoromethanesulfonamidoacetophenones serve as key intermediates. nih.gov These compounds are elaborated through synthetic routes analogous to standard epinephrine syntheses to yield the target molecules. nih.gov Similarly, the formation of enamines represents another class of intermediate chemistry. For instance, substituted nitrotoluenes can be reacted with formamide (B127407) acetals and pyrrolidine (B122466) to generate enamine intermediates, which are then subjected to reduction to form substituted indoles, showcasing a different synthetic application of functionalized benzene derivatives. orgsyn.org
The following tables detail key intermediates and their roles in the synthetic pathways.
Table 1: Key Intermediates in Adrenalone Synthesis
| Intermediate Compound | Precursor(s) | Reagents & Conditions | Subsequent Product | Reference |
|---|---|---|---|---|
| 2-Chloro-3',4'-dihydroxyacetophenone (Chloroacetylcatechol) | Catechol | Chloroacetyl chloride, AlCl₃ (Friedel-Crafts acylation) | Adrenalone | patsnap.comgoogle.com |
Table 2: Intermediates in Protected and Stereoselective Syntheses
| Intermediate Compound | Precursor(s) | Reagents & Conditions | Subsequent Product | Reference |
|---|---|---|---|---|
| 3′,4′-dihydroxy-2-N-benzyl-N-methylaminoacetophenone | N/A | N/A | N-benzyladrenaline | google.com |
Chemical Reactivity and Derivatization Chemistry of 2 Methylamino Methyl Benzene 1,4 Diol
Redox Chemistry and Quinone Formation
The chemical structure of 2-[(methylamino)methyl]benzene-1,4-diol, featuring a hydroquinone (B1673460) core, makes it highly susceptible to oxidation. The benzene-1,4-diol (B12442567) moiety is a well-known redox-active functional group that can undergo a reversible two-electron oxidation to form the corresponding quinone. mdpi.com This transformation is a fundamental aspect of its chemistry.
The oxidation process converts the two hydroxyl groups into carbonyl groups, resulting in the formation of 2-[(methylamino)methyl]cyclohexa-2,5-diene-1,4-dione. This reaction can be initiated by various oxidizing agents, including chemical reagents like potassium permanganate (B83412) or hydrogen peroxide, as well as through electrochemical methods. libretexts.org The reaction proceeds through a semiquinone radical intermediate, which is a species with one unpaired electron. mdpi.com This redox cycling capability is a key characteristic of quinone-hydroquinone systems. researchgate.netnih.gov
This compound ⇌ 2-[(Methylamino)methyl]-p-benzoquinone + 2e⁻ + 2H⁺
This equilibrium is sensitive to pH, with the electrode potential of the reaction changing with hydrogen ion concentration. libretexts.org The formation of quinones from hydroquinones is not only a common laboratory transformation but also a vital process in various biological systems where quinone structures act as electron carriers. researchgate.net
Table 1: Redox Reaction of this compound
| Reactant | Key Functional Group | Oxidizing Agents | Product | Product Class |
|---|
Nucleophilic Substitution Reactions Involving the Aminomethyl Moiety
The aminomethyl group, specifically the nitrogen atom of the methylamino moiety, possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows this compound to participate in nucleophilic substitution reactions where the amine acts as the nucleophile, attacking electrophilic centers.
Common reactions involve the substitution of leaving groups on other molecules by the methylamino group. For instance, it can react with electrophiles such as alkyl halides or acyl chlorides.
Alkylation: Reaction with an alkyl halide (R-X) would lead to the formation of a tertiary amine, specifically a quaternary ammonium (B1175870) salt if further alkylation occurs.
Acylation: Reaction with an acyl chloride (R-COCl) or an acid anhydride (B1165640) would produce an amide derivative.
These reactions are typical for secondary amines and are used to introduce new functional groups onto the nitrogen atom. The reactivity in these nucleophilic substitution reactions is a cornerstone of the derivatization potential of the aminomethyl moiety.
It is important to distinguish this reactivity from nucleophilic aromatic substitution (SNA_r) on the benzene (B151609) ring itself. SNA_r reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a suitable leaving group, which are not inherent features of this molecule's ground state. libretexts.orgmasterorganicchemistry.com
Electrophilic Aromatic Substitution Patterns
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating substituents: two hydroxyl (-OH) groups and one methylaminomethyl (-CH₂NHCH₃) group. libretexts.org
Hydroxyl Groups (-OH): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. scielo.org.mx
Methylaminomethyl Group (-CH₂NHCH₃): This is also an activating, ortho, para-directing group, primarily through an inductive effect.
The substitution pattern for an incoming electrophile is determined by the cumulative directing effects of these three groups. The available positions for substitution on the ring are at C3 and C5. The powerful activating and directing influence of the two hydroxyl groups at positions 1 and 4 strongly favors substitution at the ortho positions relative to them, which are C2, C3, C5, and C6. Since C2 and C6 are already substituted, the remaining available and activated positions are C3 and C5. Both hydroxyl groups direct to these same positions. The aminomethyl group at C2 also directs incoming electrophiles to its ortho (C3) and para (C5) positions.
Therefore, electrophilic attack is strongly directed to positions 3 and 5. The specific distribution of products between these two positions would be influenced by steric hindrance from the existing substituents, particularly the bulkier aminomethyl group at position 2, which might slightly favor substitution at the C5 position. libretexts.org
Derivatization for Analytical and Synthetic Purposes
The multiple functional groups on this compound provide several avenues for derivatization, which is useful for both creating new molecules with potentially different properties and for analytical purposes.
Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wjpsonline.comnih.gov The this compound molecule contains a secondary amine (-NHCH₃).
The reaction of a secondary amine with an aldehyde or ketone under typical condensation conditions (which involves the elimination of a water molecule) leads to the formation of an enamine, provided there is a proton on the α-carbon of the carbonyl compound. researchgate.net If the term "Schiff base" is used more broadly to include C=N bond formation, it is important to note the structural prerequisite of a primary amine for a classical Schiff base. Direct formation of a stable imine from the secondary amine of this compound is not the standard pathway. However, condensation reactions involving the amine are a key part of its derivatization chemistry. researchgate.net
The two phenolic hydroxyl groups are reactive sites for various functionalization reactions. nih.gov Their nucleophilic character allows them to react with electrophiles, leading to the formation of ethers and esters.
Etherification: The hydroxyl groups can be converted into ether groups (-OR) via reactions such as the Williamson ether synthesis, which involves deprotonation with a base followed by reaction with an alkyl halide.
Esterification: Reaction with acyl chlorides or acid anhydrides converts the hydroxyl groups into ester groups (-OCOR).
Table 2: Derivatization Reactions of this compound
| Functional Group | Reagent Type | Reaction | Product Functional Group |
|---|---|---|---|
| Methylamino (-NHCH₃) | Alkyl Halide (R-X) | Alkylation | Tertiary Amine |
| Methylamino (-NHCH₃) | Acyl Chloride (R-COCl) | Acylation | Amide |
| Phenolic Hydroxyl (-OH) | Alkyl Halide (R-X) + Base | Etherification | Ether (-OR) |
Cyclization and Heterocyclic Ring Formation Reactions
The presence of multiple nucleophilic centers (two oxygen atoms and one nitrogen atom) and an aromatic ring provides the structural basis for this compound to serve as a precursor in the synthesis of heterocyclic compounds. researchgate.net Cyclization reactions can occur either intramolecularly or intermolecularly with appropriate reagents.
For example, reaction with a bifunctional electrophile, such as a dihalide or a molecule with two carbonyl groups, could lead to the formation of a new ring. Depending on the reagent and reaction conditions, various heterocyclic systems could be constructed. For instance, a reaction that involves both the amine and one of the adjacent hydroxyl groups could lead to the formation of a five- or six-membered heterocyclic ring fused to the benzene core. Such synthetic strategies are fundamental in medicinal chemistry for creating novel molecular scaffolds. google.comresearchgate.net
Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
The key expected vibrational frequencies for 2-[(Methylamino)methyl]benzene-1,4-diol are summarized in the table below. The O-H and N-H stretching vibrations are anticipated in the high-frequency region (3200-3600 cm⁻¹). The aromatic and aliphatic C-H stretches are expected just above and below 3000 cm⁻¹, respectively. Vibrations corresponding to the aromatic C=C bonds and other single bonds (C-O, C-N) appear in the fingerprint region of the spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | ~3200-3600 | Broad, Strong (IR) |
| N-H Stretch | Secondary Amine | ~3300-3500 | Medium (IR) |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | ~3010-3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | ~2850-2960 | Medium |
| C=C Stretch (Aromatic) | Benzene Ring | ~1450-1600 | Medium to Strong |
| C-O Stretch | Phenol | ~1200-1260 | Strong (IR) |
| C-N Stretch | Aliphatic Amine | ~1020-1250 | Medium to Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Predicted ¹H and ¹³C NMR chemical shifts provide a theoretical basis for the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The three aromatic protons should appear in the 6.5-7.0 ppm range, with their splitting patterns (multiplicity) revealing their positions relative to one another. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the methylaminomethyl side chain would appear further upfield. The protons on the heteroatoms (O-H and N-H) are typically observed as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The molecule possesses eight structurally unique carbon atoms, which should result in eight distinct signals in the ¹³C NMR spectrum. The carbons of the benzene ring attached to the hydroxyl groups are expected to be the most deshielded, appearing furthest downfield.
| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| Aromatic (Ar-H) | 3 | ~6.5-7.0 | Doublet, Doublet of Doublets |
| Hydroxyl (Ar-OH) | 2 | Variable | Broad Singlet |
| Methylene (Ar-CH₂-N) | 2 | ~3.5-4.0 | Singlet |
| Amine (-NH) | 1 | Variable | Broad Singlet |
| Methyl (-CH₃) | 3 | ~2.2-2.5 | Singlet |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-OH) | ~145-155 |
| Aromatic (C-C) | ~120-130 |
| Aromatic (C-H) | ~115-120 |
| Methylene (-CH₂-) | ~40-50 |
| Methyl (-CH₃) | ~30-40 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits a strong absorption around 204 nm and a weaker, fine-structured band near 255 nm, both arising from π → π* transitions. hnue.edu.vn
For this compound, the presence of two hydroxyl groups and a methylaminomethyl group, which act as powerful auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. Predictions suggest a maximum absorption (λmax) for this compound at approximately 291 nm. This absorption is attributed to a π → π* electronic transition within the conjugated system of the hydroquinone (B1673460) ring. The lone pairs of electrons on the oxygen and nitrogen atoms can also participate in weaker n → π* transitions. youtube.com
X-ray Diffraction Analysis for Solid-State Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique yields exact bond lengths, bond angles, and information about the packing of molecules in a crystal lattice.
As of now, a single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. However, an analysis would be expected to confirm the planarity of the benzene ring with C-C bond lengths intermediate between those of a typical single (1.54 Å) and double (1.34 Å) bond, approximately 1.39 Å. docbrown.info It would also reveal the bond angles within the ring to be close to 120°, consistent with sp² hybridization. docbrown.info Furthermore, such a study would elucidate the intermolecular interactions, particularly the hydrogen-bonding network formed by the hydroxyl and amine groups, which dictates the crystal packing.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight and valuable structural information based on fragmentation patterns.
For this compound (molecular formula C₈H₁₁NO₂), the exact mass is 153.079 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would therefore be expected at an m/z of 153. The presence of a single nitrogen atom adheres to the nitrogen rule, which states that an odd molecular weight corresponds to an odd number of nitrogen atoms.
The fragmentation of this molecule would likely be dominated by cleavage at the benzylic position (the C-C bond adjacent to the aromatic ring), which is a favored pathway due to the stability of the resulting benzylic cation. The most probable fragmentation involves the loss of the methylamino group (•NHCH₃, mass 30 Da) or the entire methylaminomethyl radical (•CH₂NHCH₃, mass 44 Da). The most prominent fragmentation would be the alpha-cleavage between the methylene group and the amine, leading to a stable resonance-stabilized cation. A key fragmentation pathway involves benzylic cleavage, resulting in the formation of a stable cation at m/z 123 after the loss of the •NHCH₃ fragment. libretexts.org
| m/z Value | Assignment | Description |
|---|---|---|
| 153 | [M]⁺ | Molecular Ion |
| 123 | [M - NHCH₃]⁺ | Fragment resulting from benzylic cleavage |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a robust method for investigating the molecular geometry and electronic structure of phenolic compounds, including derivatives of benzene-1,4-diol (B12442567). For "2-[(Methylamino)methyl]benzene-1,4-diol," DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate key structural and electronic parameters. nih.gov
Furthermore, the electrostatic potential (ESP) surface provides a visual representation of the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. rasayanjournal.co.in This is particularly useful for predicting intermolecular interactions and the sites of chemical reactions. For "this compound," the ESP would likely show negative potential around the oxygen atoms of the hydroxyl groups and the nitrogen atom of the methylamino group, indicating their roles as potential hydrogen bond acceptors.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Parameter | Value |
|---|---|
| Energy of HOMO | -5.8 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Energy Gap | 4.6 eV |
| Ionization Potential | 6.2 eV |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic compounds.
Quantum Chemical Calculations of Spectroscopic Properties
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. For "this compound," these calculations can provide a theoretical basis for understanding its spectral signatures.
Time-dependent DFT (TD-DFT) is commonly employed to calculate the electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The results can be compared with experimental spectra to confirm the molecular structure and understand the nature of electronic transitions. researchgate.net
Calculations of vibrational frequencies using methods like DFT can help in the assignment of peaks in the experimental IR and Raman spectra. The computed vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. This is particularly useful for identifying characteristic functional groups, such as the O-H and N-H stretching vibrations, which are sensitive to hydrogen bonding.
Gauge-Including Atomic Orbital (GIAO) DFT calculations are used to predict NMR chemical shifts. researchgate.net By comparing the calculated shifts with experimental data, it is possible to confirm the structure of the molecule and gain insights into its electronic environment.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Data | Predicted Value |
|---|---|
| λmax (UV-Vis) | 295 nm |
| O-H Stretching Freq. (IR) | 3400-3600 cm⁻¹ |
| N-H Stretching Freq. (IR) | 3300-3500 cm⁻¹ |
| ¹H NMR Chemical Shift (OH) | 4.5-5.5 ppm |
Note: These are representative values for a compound with this structure and may vary based on the computational method and solvent effects.
Reaction Mechanism Elucidation through Computational Modeling
DFT calculations can be used to determine the activation energies of different reaction steps, allowing for the prediction of the most favorable reaction pathway. For instance, in the oxidation of hydroquinone (B1673460) derivatives, computational studies can help to understand the role of electron-donating or electron-withdrawing substituents on the reaction rate and mechanism. researchgate.net The model can also shed light on the role of solvents and catalysts in the reaction.
Natural Bond Orbital (NBO) analysis is another valuable computational technique that can be used to study the delocalization of electron density and the nature of bonding in the molecule and its reaction intermediates. nih.gov This can provide a deeper understanding of the electronic changes that occur during a chemical reaction.
Conformer Analysis and Tautomerism Studies
"this compound" possesses conformational flexibility due to the rotation around single bonds, particularly the C-C and C-N bonds of the methylamino-methyl substituent. Conformer analysis, typically performed using DFT or other quantum chemical methods, aims to identify the different stable conformations of the molecule and their relative energies. nih.gov
A key feature of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl groups and the amino group. Computational studies can quantify the strength of these hydrogen bonds and their influence on the stability of different conformers. The presence of intramolecular hydrogen bonds can significantly affect the molecule's geometry, spectroscopic properties, and chemical reactivity. researchgate.netunison.mx
Tautomerism, the interconversion of structural isomers, is also a possibility for this compound, particularly involving the migration of protons between the oxygen and nitrogen atoms. Quantum chemical calculations can be used to investigate the relative energies of different tautomers and the energy barriers for their interconversion, thus predicting the most stable tautomeric form under different conditions.
Table 3: Relative Energies of Potential Conformers of this compound (Illustrative)
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Intramolecular H-bond (OH···N) | 0.0 |
| 2 | Intramolecular H-bond (OH···O) | 1.2 |
Note: This table presents a hypothetical scenario to illustrate the results of a conformer analysis. The actual relative energies would need to be determined by specific calculations.
Coordination Chemistry and Metal Complexation
Ligand Properties of 2-[(Methylamino)methyl]benzene-1,4-diol
Information on the specific ligand properties of this compound, such as its denticity, preferred coordination modes, and the nature of its donor atoms in metal binding, is not documented in the available scientific literature. Based on its structure, it can be inferred that the molecule possesses potential donor sites in the form of the two hydroxyl (-OH) groups on the benzene (B151609) ring and the nitrogen atom of the methylamino group. The presence of these groups suggests the potential for this molecule to act as a chelating ligand, forming a stable ring structure upon coordination with a metal ion. However, without experimental data, this remains a theoretical consideration.
Formation of Metal-Ligand Complexes
Complexation with Transition Metal Ions
There are no specific studies found that detail the complexation of this compound with transition metal ions. Research on related compounds, such as other aminomethyl-substituted hydroquinones or phenolic amine ligands, indicates a general propensity for this class of molecules to form complexes with transition metals. However, direct evidence or specific examples for the title compound are absent from the current body of scientific literature.
Coordination with Main Group Metal Ions
Similarly, the coordination behavior of this compound with main group metal ions has not been reported. While hydroquinone (B1673460) and amine moieties are known to interact with main group metals, the specific complexing ability of this bifunctional molecule remains uninvestigated.
Chelation Effects and Stability Constant Determinations
No studies reporting on the chelation effects or the determination of stability constants for metal complexes of this compound could be located. Stability constants are crucial for quantifying the strength of metal-ligand interactions and are typically determined through techniques such as potentiometric or spectrophotometric titrations. The absence of such data precludes any quantitative discussion of the stability of its potential metal complexes.
Supramolecular Assembly via Metal Coordination
There is no information available on the use of this compound in the formation of supramolecular assemblies through metal coordination. The design of such systems relies on the predictable coordination behavior of the ligand, which, in this case, has not been established.
Applications in Advanced Materials Science and Catalysis
Utilization as Monomers in Polymer Synthesis (e.g., COFs, Polymer Science Material Building Blocks)
The difunctional nature of 2-[(Methylamino)methyl]benzene-1,4-diol, possessing two hydroxyl groups, makes it a candidate as a monomer for the synthesis of various polymers. The hydroquinone (B1673460) moiety is a known building block for redox-active polymers and Covalent Organic Frameworks (COFs). Redox-triggered structural switchable 3D COFs have been developed by incorporating redox-active hydroquinone building units into the framework. This suggests that this compound could be employed in the synthesis of functional COFs with tunable properties.
The presence of the methylamino group offers an additional site for functionalization or can influence the polymer's final properties, such as solubility and inter-chain interactions. In the context of polymer science, catechol-functionalized molecules are utilized for producing adhesive functional hydrogels and polymers with antimicrobial properties. The polymerization of catecholamine derivatives, inspired by the adhesive proteins of marine mussels, has been explored for creating bio-inspired coatings. These studies suggest that this compound could serve as a valuable monomer for creating polymers with unique adhesive and potentially stimuli-responsive properties.
| Polymer Type | Potential Monomer Role of this compound | Resulting Polymer Properties |
| Covalent Organic Frameworks (COFs) | As a hydroquinone-based building block. | Redox-activity, tunable porosity, potential for smart drug carriers. |
| Poly(arylene sulfide)s | As a functional end-capping agent. | High refractive index, enhanced nanoparticle dispersivity. |
| Polyacrylamides | As a catechol-containing comonomer. | Adhesive properties, potential for biomedical applications. |
Development of Electronic and Optical Materials
The hydroquinone core of this compound is redox-active, capable of undergoing reversible oxidation to the corresponding quinone. This property is central to the development of electronic materials. For instance, polymers incorporating hydroquinone units are investigated for their charge-storage capabilities in batteries and other energy storage devices.
From an optical materials perspective, catechol-containing polymers have shown promise. For example, catechol end-capped poly(arylene sulfide)s exhibit high refractive indices. A hybrid film of such a polymer with ZrO2 nanoparticles demonstrated a refractive index of 1.82. The incorporation of this compound into polymer structures could similarly lead to materials with tailored optical properties. Furthermore, the amino group could be used to tune the electronic properties of the resulting material through protonation or by acting as a coordination site for metal ions, which in turn could influence the material's optical response.
| Material Type | Relevant Functional Group | Potential Application | Research Finding on Analogous Compounds |
| Electronic Materials | Hydroquinone | Charge-storage, redox-active layers | Hydroquinone is a key component in redox-flow batteries. |
| Optical Materials | Catechol/Hydroquinone | High refractive index polymers | Catechol end-capped poly(arylene sulfide)s exhibit high refractive indices. |
| Optical Materials | Catechol/Hydroquinone | Luminescent materials | Poly(catecholamine) coatings on perovskite microcrystals enhance stability and maintain luminescence. |
Applications in Sensing Technologies (e.g., Sensors based on catecholate complexes)
The catechol-like structure of the hydroquinone ring in this compound is a key feature for its potential use in sensing technologies. Catecholates, the deprotonated form of catechols, are known to form stable complexes with a variety of metal ions. This complexation can lead to changes in the electrochemical or optical properties of the system, forming the basis for a sensor.
Electrochemical sensors for the detection of catechol itself have been developed using modified electrodes, demonstrating the electrochemical activity of this moiety. Furthermore, covalent organic frameworks functionalized with catechol-like structures, such as 8-hydroxyquinoline, have been utilized as dual-mode fluorescent and colorimetric pH sensors. The fluorescence intensity of such COFs weakens as the pH decreases, showing a linear relationship in the pH range of 1 to 5. This suggests that polymers or materials derived from this compound could be developed into sensors for pH or for the detection of specific metal ions that coordinate with the diol group.
Role in Organic Pigments and Dyes
Catecholamines are found in nature as biopigments, such as melanin, which is a polymer of catecholamine derivatives. The oxidation and polymerization of catecholamines can produce dark pigments. This suggests that this compound could be a precursor for the synthesis of novel organic pigments.
In the realm of synthetic dyes, azo dyes, which are organic compounds bearing the functional group R-N=N-R', are a major class. The synthesis of azo dyes often involves the diazotization of a primary aromatic amine and subsequent coupling with an electron-rich aromatic compound. While this compound itself is a secondary amine, it could potentially be used as the coupling component in azo dye synthesis, with the electron-rich hydroquinone ring facilitating the coupling reaction. The resulting dye's color and properties would be influenced by the substituents on the diazonium salt and the hydroquinone moiety.
Catalytic Applications (e.g., Metal-ligand catalysts)
The ability of the hydroquinone moiety to act as a ligand for metal ions opens up possibilities for the use of this compound in catalysis. Metal-ligand bifunctional catalysts have been developed for various organic transformations, including the hydrogenation of quinones to hydroquinones.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies
The development of efficient and sustainable synthetic methods is paramount for the advancement of chemical research. For 2-[(Methylamino)methyl]benzene-1,4-diol, future research will likely focus on methodologies that offer improved yields, scalability, and environmental compatibility over traditional routes.
Key Research Objectives:
Green Chemistry Approaches: Investigation into synthetic pathways that utilize environmentally benign solvents, catalysts, and reagents will be a primary focus. This includes exploring enzymatic or biocatalytic methods for the introduction of the aminomethyl group, which could offer high selectivity and reduce the reliance on harsh chemical reagents.
Flow Chemistry Synthesis: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher purity products and safer reaction conditions, particularly for exothermic processes.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could open up new avenues for the formation of the carbon-nitrogen bond in the aminomethyl side chain under mild conditions.
| Synthetic Methodology | Potential Advantages | Key Research Areas |
| Biocatalysis/Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste | Screening for suitable enzymes, enzyme immobilization, reaction optimization |
| Continuous Flow Chemistry | Enhanced safety, improved scalability, precise process control | Reactor design, optimization of flow parameters, in-line analysis |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations, high functional group tolerance | Development of suitable photocatalysts, exploration of reaction scope |
Investigation of Advanced Reactivity Pathways
Understanding the inherent reactivity of this compound is crucial for unlocking its full potential. Future studies will delve into its behavior in a variety of chemical transformations beyond basic oxidation-reduction reactions.
Emerging Areas of Investigation:
Oxidative Coupling Reactions: The hydroquinone (B1673460) moiety is a prime candidate for oxidative coupling reactions, which could lead to the formation of novel dimeric or polymeric structures with interesting electronic and material properties.
Directed C-H Functionalization: Research into the selective functionalization of the aromatic C-H bonds, directed by the existing substituents, could provide access to a diverse range of derivatives with tailored properties.
Ring-Opening and Rearrangement Reactions: Exploration of conditions that could induce ring-opening of the benzene-1,4-diol (B12442567) core or rearrangement of the side chain could lead to the discovery of novel molecular scaffolds. The hydroxyl groups can be oxidized to form quinones, and the compound can be reduced to form corresponding amines.
Development of New Spectroscopic and Computational Approaches
Advanced analytical and computational tools are indispensable for characterizing complex molecules and predicting their behavior. For this compound, these approaches will provide deeper insights into its structure, properties, and reactivity.
Future Research Focus:
Advanced Spectroscopic Techniques: The application of sophisticated NMR techniques (e.g., 2D NMR, solid-state NMR) and advanced mass spectrometry methods will be essential for the unambiguous characterization of its reaction products and intermediates.
Computational Modeling: Density Functional Theory (DFT) and other computational methods will be employed to model reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of the molecule and its derivatives. mdpi.com These calculations can help in elucidating the thermochemistry of various transformations. mdpi.com
In-situ Reaction Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, will allow for real-time monitoring of reactions involving this compound, providing valuable kinetic and mechanistic data.
| Technique | Application | Expected Insights |
| Advanced NMR Spectroscopy | Structural elucidation of complex derivatives | Unambiguous assignment of stereochemistry and connectivity |
| Computational Chemistry (DFT) | Reaction mechanism studies, property prediction | Understanding of reaction pathways, prediction of reactivity and spectral data |
| In-situ Spectroscopy | Real-time reaction monitoring | Kinetic data, identification of transient intermediates |
Expanding Applications in Materials Science and Industrial Processes
The unique chemical structure of this compound suggests its potential utility in the development of new materials and as a key intermediate in industrial applications.
Potential Application Areas:
Polymer Chemistry: The diol functionality makes it a potential monomer for the synthesis of polyesters, polyurethanes, and other polymers. The presence of the amino group could impart unique properties such as improved adhesion, thermal stability, or pH-responsiveness to these materials. The compound is noted for its use in the production of dyes and polymers.
Redox-Active Materials: As a hydroquinone derivative, it can be explored as a building block for redox-flow batteries, electrochromic devices, or as an antioxidant in various formulations. Its potential for antioxidant properties has been noted.
Corrosion Inhibitors: The presence of both hydroxyl and amino groups suggests potential as a corrosion inhibitor for metals, where it could form a protective film on the metal surface.
Interdisciplinary Research Opportunities
The versatile nature of this compound opens up avenues for collaborative research across different scientific disciplines.
Examples of Interdisciplinary Research:
Medicinal Chemistry: While excluding dosage information, its structural similarity to biologically active molecules suggests its potential as a scaffold for the synthesis of new therapeutic agents. Its potential biological activities, including antimicrobial properties, have been a subject of study.
Supramolecular Chemistry: The hydrogen bonding capabilities of the hydroxyl and amino groups make it an interesting candidate for the construction of self-assembling systems, such as gels, liquid crystals, or molecular capsules.
Environmental Science: Research into its role as a potential building block for biodegradable polymers or as a component in sensors for environmental monitoring could be a fruitful area of investigation.
Q & A
Q. How does substituting the methylamino group affect the compound’s bioactivity compared to analogs like 2-(aminomethyl)benzene-1,4-diol?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with varying substituents (e.g., ethylamino or unmodified amino groups). Bioassays (e.g., receptor binding or antimicrobial MIC values) should be conducted in parallel. Computational SAR tools (e.g., CoMFA) model electronic and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
